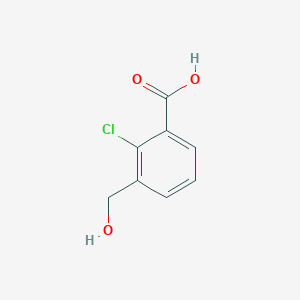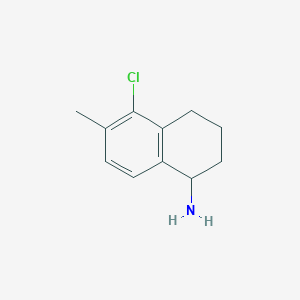
5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound with the molecular formula C₁₁H₁₄ClN It is a derivative of tetrahydronaphthalene, featuring a chlorine atom and a methyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions: 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce various substituted amines.
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Medicine: In medicinal chemistry, it may be explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Industrially, it can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with specific properties.
作用機序
The mechanism of action of 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may interact with biological receptors to exert its effects.
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with a similar structure but lacking the chlorine and methyl groups.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but without the chlorine atom.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but without the methyl group.
Uniqueness: The presence of both chlorine and methyl groups in 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine makes it unique compared to its analogs
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
5-chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 |
InChIキー |
PMKIDINMINPBBK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


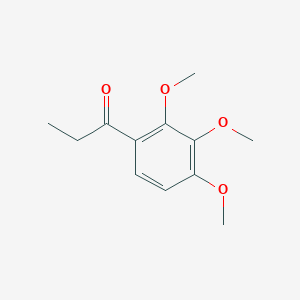


![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)
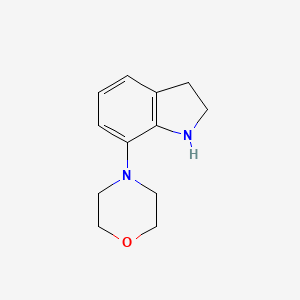
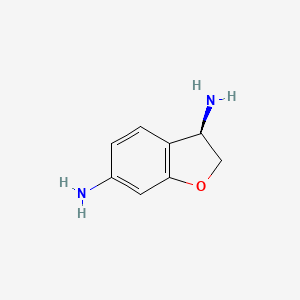
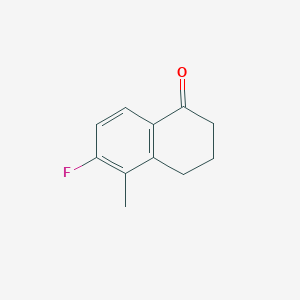
![(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine](/img/structure/B13041031.png)
![2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)


